Ethyl 2-cyanoacrylate chemical properties and structure
Ethyl 2-cyanoacrylate chemical properties and structure
An In-Depth Technical Guide to Ethyl 2-Cyanoacrylate: Chemical Properties and Structure
Introduction
Ethyl 2-cyanoacrylate (ECA) is an ethyl ester of 2-cyano-acrylic acid, recognized as the primary component in most cyanoacrylate-based adhesives, commonly known as "superglues".[1][2] It is a colorless liquid with low viscosity and a characteristic sharp, fruity odor in its pure form.[3][4] Its widespread use in industrial, medical, and household applications stems from its remarkable ability to polymerize rapidly, forming strong and durable bonds between a wide variety of substrates.[5][6][7] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental protocols relevant to ECA for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Ethyl 2-cyanoacrylate is a monomeric liquid that is soluble in organic solvents like acetone, methyl ethyl ketone, nitromethane, and methylene (B1212753) chloride.[8][4] It is, however, insoluble or has very low solubility in water, with which it reacts.[3][9] The physical and chemical properties of ECA are summarized in the table below.
| Property | Value |
| CAS Number | 7085-85-0[10] |
| Molecular Formula | C₆H₇NO₂[10] |
| Molecular Weight | 125.13 g/mol [1][10] |
| Appearance | Clear, colorless to slightly yellow liquid[3][4][11] |
| Density | 1.040 g/cm³ at 20°C[4][12] |
| Boiling Point | 54-56°C at 0.21-0.40 kPa (3 mm Hg)[1][4][13] |
| Melting Point | -20 to -25°C[4][9] |
| Flash Point | 85°C (185°F) - closed cup[2][14] |
| Vapor Pressure | <0.2 mmHg at 25°C[13] |
| Water Solubility | Reacts; 24 µg/L at 20℃[9][15] |
| Refractive Index | nD20 1.4391[2][9] |
Chemical Structure
The structure of ethyl 2-cyanoacrylate consists of three key functional groups attached to a central carbon-carbon double bond: an ethyl ester group (-COOCH₂CH₃), a cyano group (-C≡N), and the acrylate (B77674) vinyl group (H₂C=C<).[3][6] The strong electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, which is the key to its rapid polymerization.[7][16]
Caption: Chemical structure of Ethyl 2-cyanoacrylate (C₆H₇NO₂).
Reactivity and Polymerization
Ethyl 2-cyanoacrylate is unstable and polymerizes rapidly, particularly in the presence of moisture or other weak bases.[8][2][5] This reactivity is the basis for its function as an instant adhesive.[1][6] The polymerization process is a form of anionic polymerization.[7][17]
Mechanism of Anionic Polymerization:
-
Initiation: The polymerization is initiated by a nucleophile, typically hydroxide (B78521) ions (OH⁻) from ambient moisture on a surface.[6][7] The nucleophile attacks the electron-deficient β-carbon of the acrylate double bond, breaking the π-bond and forming a carbanion that is resonance-stabilized by the adjacent cyano and ester groups.[7][16]
-
Propagation: The newly formed carbanion then acts as a nucleophile, attacking another ECA monomer.[7] This process repeats, rapidly forming long polymer chains of poly(ethyl cyanoacrylate) (PECA).[6][16]
-
Termination: Termination of the growing polymer chain is less defined in this "living polymerization" but can occur through reaction with impurities, an acidic species, or by chain transfer.
Caption: Anionic polymerization pathway of Ethyl 2-cyanoacrylate.
Experimental Protocols
Synthesis of Ethyl 2-Cyanoacrylate via Knoevenagel Condensation
A common method for synthesizing cyanoacrylates is the Knoevenagel condensation.[18] This involves the reaction of an active methylene compound (ethyl cyanoacetate) with an aldehyde (formaldehyde).[1][15]
-
Materials:
-
Ethyl cyanoacetate (B8463686)
-
Paraformaldehyde (as a source of formaldehyde)[19]
-
Basic catalyst (e.g., piperidine)[18]
-
-
General Procedure:
-
Dissolve equimolar amounts of ethyl cyanoacetate and paraformaldehyde in a suitable solvent within a round-bottom flask.[18]
-
Add a catalytic amount of a weak base, such as piperidine, to the mixture.[18]
-
The reaction is typically exothermic and results in the formation of a polymer.[15]
-
The resulting polymer is then isolated, dried, and thermally cracked (pyrolysis) under reduced pressure to depolymerize it, yielding the purified ethyl 2-cyanoacrylate monomer.[1][15]
-
The monomer is collected by distillation. An acidic stabilizer is often added to prevent premature repolymerization.[20]
-
Spectroscopic Characterization
The structure and purity of synthesized ethyl 2-cyanoacrylate and the resulting polymer (PECA) can be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: A small drop of the liquid monomer or a thin film of the polymer is placed on a salt plate (e.g., NaCl or KBr) for analysis.
-
Expected Signals: For the ECA monomer, characteristic peaks include C≡N stretching (around 2220 cm⁻¹), C=O ester stretching (around 1735 cm⁻¹), and C=C alkene stretching (around 1616 cm⁻¹).[21] Upon polymerization, the C=C stretching peak at 1616 cm⁻¹ disappears.[21]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or d-acetone) in an NMR tube.[22]
-
¹H NMR: The spectrum of the monomer will show distinct signals for the vinyl protons (at ~6.5 and 7.1 ppm) and the ethyl group protons (~4.3 ppm for -CH₂- and ~1.3 ppm for -CH₃-).[21] In the polymer (PECA), the vinyl proton signals will be absent.[21][22]
-
¹³C NMR: The monomer spectrum shows signals for the alkene carbons, the nitrile carbon, the carbonyl carbon, and the ethyl group carbons.[23][24] After polymerization, the chemical shifts of the carbons in the polymer backbone will differ significantly from the alkene carbons of the monomer.[24]
-
-
Mass Spectrometry (MS):
-
Protocol: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and identification.
-
Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of ECA (125.13 g/mol ).[4]
-
Safety and Handling
Ethyl 2-cyanoacrylate is a strong irritant to the eyes, skin, and respiratory system.[3][14][25] It bonds to skin and tissues almost instantly.[5] Proper personal protective equipment, including safety goggles and gloves, should be worn during handling.[17] It is combustible and should be stored in a cool, dry, dark place, often refrigerated (2-8°C), with an acidic stabilizer to inhibit premature polymerization.[2][4][9]
Conclusion
Ethyl 2-cyanoacrylate is a highly reactive monomer with a unique chemical structure that enables its rapid, moisture-initiated anionic polymerization. This property makes it an exceptionally effective and fast-acting adhesive. Understanding its chemical properties, structure, and reaction mechanisms is crucial for its application in scientific research, industrial manufacturing, and the development of new materials and medical devices. The experimental protocols outlined provide a basis for its synthesis and characterization in a laboratory setting.
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